Bufotenine hydrochloride
Overview
Description
Bufotenine hydrochloride, also known as 5-hydroxy-N,N-dimethyltryptamine hydrochloride, is a naturally occurring tryptamine derivative. It is an alkaloid found in various species of mushrooms, plants, and toads, particularly in the skin of the Colorado River toad (Incilius alvarius). This compound is structurally related to the neurotransmitter serotonin and other psychedelics such as psilocin, 5-methoxy-N,N-dimethyltryptamine, and N,N-dimethyltryptamine .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in methanol and water suggests that it may have good bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It’s worth noting that the compound is very hygroscopic and should be stored under an inert atmosphere at -20°c , suggesting that environmental conditions such as humidity and temperature could potentially impact its stability and efficacy.
Preparation Methods
Bufotenine hydrochloride can be synthesized through several methods. One common synthetic route involves the methylation of serotonin (5-hydroxytryptamine) using formaldehyde and a reducing agent like sodium cyanoborohydride. The reaction typically occurs in an acidic medium to facilitate the formation of the dimethylated product .
The extraction of bufotenine from natural sources, such as toad skin or certain plants, is another potential method, although it may not be as efficient as chemical synthesis .
Chemical Reactions Analysis
Bufotenine hydrochloride undergoes various chemical reactions, including:
Oxidation: Bufotenine can be oxidized to form 5-hydroxyindoleacetic acid, a common metabolic product.
Reduction: Reduction of bufotenine can yield N,N-dimethyltryptamine.
Substitution: Substitution reactions can occur at the hydroxyl group or the indole nitrogen, leading to various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bufotenine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of tryptamine derivatives.
Biology: Bufotenine is studied for its effects on serotonin receptors and its role in neurotransmission.
Medicine: Although not widely used in modern medicine, bufotenine has been investigated for its potential therapeutic effects and its ability to simulate psychotic states for psychiatric research.
Industry: Bufotenine is used in the development of novel psychoactive substances and in the study of hallucinogenic compounds
Comparison with Similar Compounds
Bufotenine hydrochloride is similar to other tryptamine derivatives such as:
Psilocin (4-hydroxy-N,N-dimethyltryptamine): Found in certain mushrooms, it has similar hallucinogenic properties.
5-Methoxy-N,N-dimethyltryptamine: Another potent hallucinogen found in various plants and toads.
N,N-Dimethyltryptamine: Known for its powerful psychedelic effects, it is found in many plants and animals
This compound is unique in its specific receptor interactions and its natural occurrence in toad skin, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;/h3-4,7-8,13,15H,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVAQLRXIRHGHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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